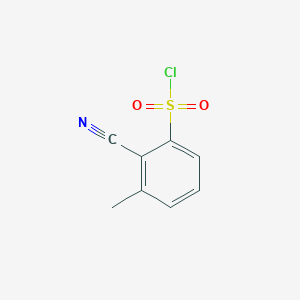

2-Cyano-3-methylbenzene-1-sulfonyl chloride

CAS No.: 850154-02-8

Cat. No.: VC7187487

Molecular Formula: C8H6ClNO2S

Molecular Weight: 215.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 850154-02-8 |

|---|---|

| Molecular Formula | C8H6ClNO2S |

| Molecular Weight | 215.65 |

| IUPAC Name | 2-cyano-3-methylbenzenesulfonyl chloride |

| Standard InChI | InChI=1S/C8H6ClNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3 |

| Standard InChI Key | XAZPRNGSYCSCHD-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by a benzene ring substituted with three functional groups:

-

A sulfonyl chloride () at position 1.

-

A cyano group () at position 2.

-

A methyl group () at position 3.

This arrangement is represented by the SMILES notation CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N . The InChIKey XAZPRNGSYCSCHD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 850154-02-8 | |

| Molecular Formula | ||

| Molecular Weight | 215.66 g/mol | |

| SMILES | CC1=C(C(=CC=C1)S(=O)(=O)Cl)C#N | |

| InChIKey | XAZPRNGSYCSCHD-UHFFFAOYSA-N |

Computational and Spectroscopic Insights

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, provide insights into its gas-phase behavior :

Table 2: Predicted Collision Cross Sections

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 215.98805 | 137.9 |

| [M+Na]+ | 237.96999 | 150.6 |

| [M-H]- | 213.97349 | 132.1 |

These values aid in mass spectrometry-based identification and quantification .

Applications in Research and Industry

As a sulfonylating agent, this compound may facilitate:

-

Peptide modification via sulfonamide bond formation.

-

Polymer chemistry as a crosslinking agent.

-

Pharmaceutical intermediates in drug discovery.

| Hazard Class | Category | Signal Word |

|---|---|---|

| Acute Toxicity (Oral) | 4 | Danger |

| Skin Corrosion | 1B | Danger |

| Eye Damage | 1 | Danger |

Environmental and Regulatory Considerations

Ecotoxicology

No ecotoxicity data are available for this compound, highlighting a critical research gap .

Regulatory Compliance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume